5-Hydroxy-2-(3-pyrrolidinylcarbonylphenyl)pyridine
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Overview
Description
5-Hydroxy-2-(3-pyrrolidinylcarbonylphenyl)pyridine is a complex organic compound that features a pyridine ring substituted with a hydroxy group and a pyrrolidinylcarbonylphenyl group
Preparation Methods
The synthesis of 5-Hydroxy-2-(3-pyrrolidinylcarbonylphenyl)pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridine ring: This can be achieved through a condensation reaction involving suitable precursors.
Introduction of the hydroxy group: This step often involves hydroxylation reactions under controlled conditions.
Attachment of the pyrrolidinylcarbonylphenyl group:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
5-Hydroxy-2-(3-pyrrolidinylcarbonylphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The compound can be reduced to modify the pyridine ring or the attached groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the pyridine ring or the phenyl group.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution and coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Hydroxy-2-(3-pyrrolidinylcarbonylphenyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-(3-pyrrolidinylcarbonylphenyl)pyridine involves its interaction with specific molecular targets. The hydroxy group and the pyrrolidinylcarbonylphenyl group can form hydrogen bonds and other interactions with proteins, enzymes, or receptors, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 5-Hydroxy-2-(3-pyrrolidinylcarbonylphenyl)pyridine include:
2-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyridine: Differing by the position of the hydroxy group.
This compound derivatives: Variations in the substituents on the pyridine or phenyl rings.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
[3-(5-hydroxypyridin-2-yl)phenyl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-14-6-7-15(17-11-14)12-4-3-5-13(10-12)16(20)18-8-1-2-9-18/h3-7,10-11,19H,1-2,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHOIRRSBZNTHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=NC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90692776 |
Source
|
Record name | [3-(5-Hydroxypyridin-2-yl)phenyl](pyrrolidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90692776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261963-28-3 |
Source
|
Record name | [3-(5-Hydroxypyridin-2-yl)phenyl](pyrrolidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90692776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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